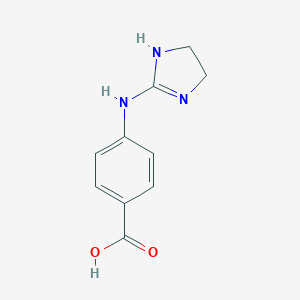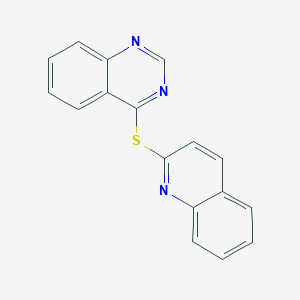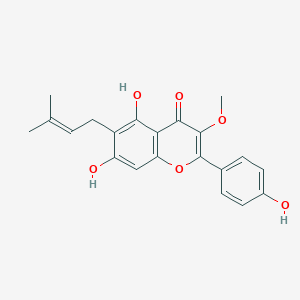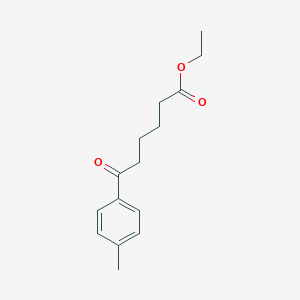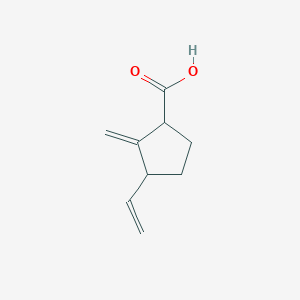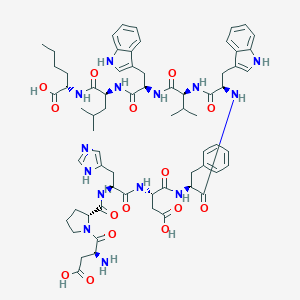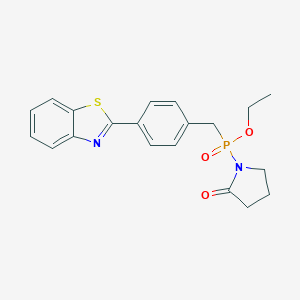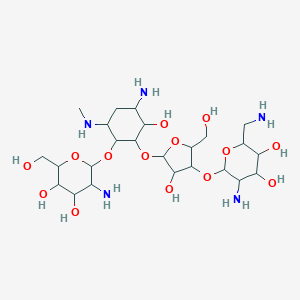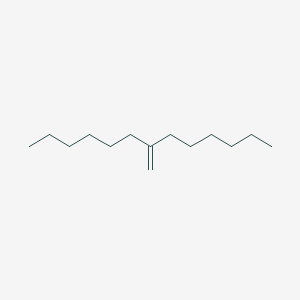
Dimethyltetrahydrofuran methoxyphosphinyloxyethylquinolinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyltetrahydrofuran methoxyphosphinyloxyethylquinolinium is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a quaternary ammonium salt that is commonly used as a phase-transfer catalyst in organic synthesis.
Mechanism Of Action
The mechanism of action of Dimethyltetrahydrofuran methoxyphosphinyloxyethylquinolinium is not fully understood. However, it is believed to act as a phase-transfer catalyst by forming a complex with the reactants and transferring them between the two immiscible phases. It may also act as a nucleophile in certain reactions, where it attacks electrophilic sites on the reactants.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of Dimethyltetrahydrofuran methoxyphosphinyloxyethylquinolinium. However, it is known to be relatively non-toxic and has low environmental impact. It has been used in various industrial applications, including the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Advantages And Limitations For Lab Experiments
Dimethyltetrahydrofuran methoxyphosphinyloxyethylquinolinium has several advantages for use in lab experiments. It is a highly efficient phase-transfer catalyst that can facilitate reactions between two immiscible phases. It is also relatively non-toxic and has low environmental impact, making it a safe and sustainable option for use in chemical synthesis. However, its use may be limited by its high cost and limited availability.
Future Directions
There are several future directions for the use of Dimethyltetrahydrofuran methoxyphosphinyloxyethylquinolinium in scientific research. One potential application is in the synthesis of novel heterocyclic compounds with potential pharmaceutical applications. It may also be used in the development of new catalysts for chemical reactions, as well as in the production of specialty chemicals and materials. Further research is needed to fully understand the mechanism of action and potential applications of Dimethyltetrahydrofuran methoxyphosphinyloxyethylquinolinium.
Synthesis Methods
Dimethyltetrahydrofuran methoxyphosphinyloxyethylquinolinium can be synthesized through a multistep process involving the reaction of quinoline with dimethyltetrahydrofuran, followed by the addition of methoxyphosphinyloxyethyl chloride. The resulting product is then treated with a strong base to form the quaternary ammonium salt.
Scientific Research Applications
Dimethyltetrahydrofuran methoxyphosphinyloxyethylquinolinium has numerous applications in scientific research. It is commonly used as a phase-transfer catalyst in organic synthesis reactions, where it facilitates the transfer of reactants between two immiscible phases. It has also been used as a reagent in the synthesis of various heterocyclic compounds, including pyridines, quinolines, and benzimidazoles.
properties
CAS RN |
109516-82-7 |
|---|---|
Product Name |
Dimethyltetrahydrofuran methoxyphosphinyloxyethylquinolinium |
Molecular Formula |
C18H26NO4P+2 |
Molecular Weight |
690.9 g/mol |
IUPAC Name |
[(2R,5S)-2,5-dimethyl-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate |
InChI |
InChI=1S/C38H63N2O7P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-28-39-36(41)44-32-37(2)26-27-38(3,47-37)33-46-48(42,43)45-31-30-40-29-22-24-34-23-19-20-25-35(34)40/h19-20,22-25,29H,4-18,21,26-28,30-33H2,1-3H3,(H-,39,41,42,43)/t37-,38+/m0/s1 |
InChI Key |
REMOGQMNWCFKEE-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OC[C@@]1(CC[C@](O1)(C)COP(=O)([O-])OCC[N+]2=CC=CC3=CC=CC=C32)C |
SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OCC1(CCC(O1)(C)COP(=O)([O-])OCC[N+]2=CC=CC3=CC=CC=C32)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OCC1(CCC(O1)(C)COP(=O)([O-])OCC[N+]2=CC=CC3=CC=CC=C32)C |
synonyms |
dimethyltetrahydrofuran methoxyphosphinyloxyethylquinolinium SDZ 63-675 SDZ-63-675 SRI 63-675 SRI 63675 SRI-63-675 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



